molecular formula C18H17N5O B2576022 N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide CAS No. 2415490-41-2

N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide

Cat. No. B2576022
CAS RN: 2415490-41-2
M. Wt: 319.368
InChI Key: FGZHTTDIGDTJMX-UHFFFAOYSA-N
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Description

N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide, also known as XH-14, is a compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a quinoxaline derivative, which has been shown to exhibit promising properties in terms of its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide involves the inhibition of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and memory formation. By inhibiting the NMDA receptor, N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide has been shown to protect against various neurotoxic insults, such as ischemia and oxidative stress.
Biochemical and Physiological Effects:
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide has been shown to have various biochemical and physiological effects, which make it a promising candidate for various applications. For example, N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress. Additionally, N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide has been shown to decrease the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which play a key role in the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide is its high purity and yield, which makes it a suitable candidate for various lab experiments. Additionally, N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide has been shown to exhibit promising properties in terms of its mechanism of action and biochemical and physiological effects. However, one of the limitations of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide is its potential toxicity, which requires careful handling and dosage control.

Future Directions

There are various potential future directions for the research and development of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide. For example, N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide could be further studied for its potential applications in cancer therapy, where it has shown promising anticancer properties. Additionally, N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide could be studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide could be studied for its potential applications in the development of novel drugs and therapies for various diseases.

Synthesis Methods

The synthesis of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide involves the reaction of 2,3-dichloroquinoxaline with 2-pyridylmethylamine, followed by N-methylation and azetidin-3-yl group formation. This method has been reported to yield N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide with high purity and yield.

Scientific Research Applications

N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide has been extensively studied for its potential applications in various fields of science. One of the most promising applications of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide is in the field of neuroscience, where it has been shown to exhibit neuroprotective properties against various neurotoxic insults. Additionally, N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide has been shown to have potential anticancer properties, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O/c1-22(14-11-23(12-14)17-4-2-3-7-21-17)18(24)13-5-6-15-16(10-13)20-9-8-19-15/h2-10,14H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZHTTDIGDTJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinoxaline-6-carboxamide

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